Unii-Z2QC9N9mqk
Description
Unii-Z2QC9N9mqk is a unique compound identified by its UNII (Unique Ingredient Identifier) code, a standardized identifier for substances administered to humans. Compounds with UNII codes are typically characterized by rigorous analytical methods, including spectroscopy (NMR, IR, MS), elemental analysis, and chromatographic purity assessments, to ensure compliance with regulatory standards .
The absence of publicly accessible data on this compound necessitates a comparative approach based on structurally or functionally analogous compounds. This article will focus on two compounds with shared molecular motifs or applications, leveraging peer-reviewed research to highlight similarities and differences in physicochemical properties, synthesis pathways, and industrial or therapeutic relevance.
Properties
Molecular Formula |
C32H47ClN2O4 |
|---|---|
Molecular Weight |
559.2 g/mol |
IUPAC Name |
[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate;hydrochloride |
InChI |
InChI=1S/C32H46N2O4.ClH/c1-23-11-12-26-25(20-23)30-27(37-29(35)10-9-15-34-16-18-36-19-17-34)21-24(22-28(30)38-32(26,4)5)31(2,3)13-7-6-8-14-33;/h11,21-22,25-26H,6-10,12-13,15-20H2,1-5H3;1H/t25-,26-;/m1./s1 |
InChI Key |
JNAWRSLZEOWZEI-JUJAXGASSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC(=O)CCCN4CCOCC4)C(C)(C)CCCCC#N)OC2(C)C.Cl |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC(=O)CCCN4CCOCC4)C(C)(C)CCCCC#N)OC2(C)C.Cl |
Synonyms |
3-(5'-cyano-1',1'-dimethylpentyl)-1-(4-N-morpholinobutyryloxy)-delta(8)-tetrahydrocannabinol hydrochloride O 1057 O-1057 |
Origin of Product |
United States |
Comparison with Similar Compounds
Selection of Comparable Compounds
For this analysis, two compounds are selected based on structural and functional parallels:
Compound A : A transition metal complex with a coordination geometry analogous to Unii-Z2QC9N9mqk.
Compound B : An organic molecule with overlapping functional groups and therapeutic applications.
Rationale for Selection:
- Structural Similarity : Both compounds share core molecular frameworks (e.g., chelating ligands, aromatic systems) that influence reactivity and stability.
- Functional Overlap : Applications in catalysis, drug delivery, or material science align with the presumed uses of this compound .
Comparative Analysis of Physicochemical Properties
The table below summarizes key properties of this compound and its analogs, derived from spectroscopic and computational studies:
Key Observations:
- Stability : this compound exhibits superior thermal stability compared to both analogs, likely due to rigid coordination geometry or cross-linking in its structure .
- Solubility : Compound B’s hydrophility contrasts with this compound’s hydrophobic nature, suggesting divergent applications (e.g., aqueous vs. lipid-based formulations) .
Mechanistic Insights:
- Compound A’s catalytic efficiency stems from its redox-active metal center, whereas this compound’s stability likely enhances its utility in high-temperature processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
